molecular formula C5H6BrN3S B2900690 4-Amino-5-bromo-2-[methylthio]pyrimidine CAS No. 98024-93-2

4-Amino-5-bromo-2-[methylthio]pyrimidine

Cat. No.: B2900690
CAS No.: 98024-93-2
M. Wt: 220.09
InChI Key: MFIUOLXXTVYCLR-UHFFFAOYSA-N
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Description

“4-Amino-5-bromo-2-[methylthio]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves the use of commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate . The synthesis process involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .


Physical and Chemical Properties Analysis

The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine, which are related to “this compound”, are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

“4-Amino-5-bromo-2-[methylthio]pyrimidine” may cause respiratory irritation, skin irritation, and could be harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for “4-Amino-5-bromo-2-[methylthio]pyrimidine” and related compounds involve expanding the scope of fused pyrimidines as kinase inhibitor scaffolds . This includes the synthesis and modification of pyrido[3,4-d]pyrimidines, which are considered privileged kinase scaffolds .

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUOLXXTVYCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98024-93-2
Record name 5-bromo-2-(methylsulfanyl)pyrimidin-4-amine
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